molecular formula C40H62N6O9 B1242305 Tasipeptin B

Tasipeptin B

Cat. No.: B1242305
M. Wt: 771 g/mol
InChI Key: SLJZYOVZWGGRQB-GRYOGVIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasipeptin B is a nonribosomal peptide (NRP) sourced from marine microbes, placing it in a class of compounds renowned for their complex structures and significant bioactivity. Nonribosomal peptides are synthesized by multi-modular enzyme complexes and often incorporate unique structural features, such as D-amino acids and heterocyclic elements, which contribute to their diverse biological functions and make them compelling subjects for drug discovery research . Compounds in this class have demonstrated a broad spectrum of pharmacological potential, including antimicrobial and anticancer activities, making them valuable leads for the development of new therapeutic agents . As a marine-derived NRP, this compound is of particular interest for investigating novel mechanisms of action against resistant pathogens or specific cancer cell lines. Research into its precise structure, molecular target, and efficacy is ongoing. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C40H62N6O9

Molecular Weight

771 g/mol

IUPAC Name

N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]butanamide

InChI

InChI=1S/C40H62N6O9/c1-10-14-31(47)43-34-25(8)55-40(54)33(24(6)7)44-36(50)29(21-26-15-12-11-13-16-26)45(9)39(53)30(20-23(4)5)46-32(48)18-17-27(38(46)52)41-35(49)28(19-22(2)3)42-37(34)51/h11-13,15-16,22-25,27-30,32-34,48H,10,14,17-21H2,1-9H3,(H,41,49)(H,42,51)(H,43,47)(H,44,50)/t25-,27+,28+,29+,30+,32-,33+,34+/m1/s1

InChI Key

SLJZYOVZWGGRQB-GRYOGVIMSA-N

Isomeric SMILES

CCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Canonical SMILES

CCCC(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Synonyms

tasipeptin B

Origin of Product

United States

Discovery and Isolation Methodologies of Tasipeptin B

Geographical and Biological Origin: Symploca sp. as a Producing Organism

Tasipeptin B, along with its analog Tasipeptin A, was first isolated from a marine cyanobacterium, specifically a species of Symploca. si.edunih.govacs.org The sample of Symploca sp. that yielded these compounds was collected in Palau. si.edunih.govacs.org Cyanobacteria, including those of the genus Symploca, are known producers of a diverse array of bioactive peptides and depsipeptides. si.edu The discovery of this compound was part of a broader effort to screen extracts from Micronesian cyanobacteria for potential new therapeutic agents. si.edu

Extraction and Fractionation Techniques for this compound Enrichment

The initial step in isolating this compound involves the extraction of the collected Symploca sp. biomass. A common approach for natural product extraction is to use a sequence of solvents with varying polarities to separate compounds based on their solubility. nih.govresearchgate.netmdpi.com For this compound, the aqueous extract of the cyanobacterium was the starting point. si.edu

This crude aqueous extract underwent solvent partitioning, a technique that separates compounds based on their differential solubility in two immiscible liquids. si.edu This was followed by gel permeation chromatography, which separates molecules based on their size. si.edu These initial enrichment steps resulted in a series of cytotoxic fractions, indicating the presence of biologically active compounds. si.edu

The general workflow for enriching natural products often involves the following:

Maceration: Soaking the biological material in a solvent. nih.govresearchgate.net

Solvent Partitioning: Sequentially extracting with different solvents to separate compounds based on polarity. researchgate.net

Preliminary Chromatography: Using techniques like gel permeation to achieve initial separation. si.edu

Chromatographic Purification Strategies for this compound Isolation

Following initial enrichment, the isolation of this compound relies on more refined chromatographic techniques. dupont.combio-works.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key method used in this stage. si.edudupont.com This technique separates molecules based on their hydrophobicity. dupont.com

In the specific case of this compound, the enriched cytotoxic fractions were subjected to repeated RP-HPLC. si.edu The process involved:

An initial RP-HPLC separation using an Ultracarb 5 ODS 30 column with a mobile phase of 45% acetonitrile (B52724) in water. si.edu

A subsequent repurification step on a YMC-AQ column with 50% aqueous acetonitrile. si.edu

This multi-step HPLC approach yielded pure this compound. si.edu The final yield of this compound was 2.2 mg, which represented 0.12% of the initial crude aqueous extract. si.edu

Table 1: Chromatographic Purification Details for this compound

Step Column Mobile Phase Flow Rate Detection Retention Time (tR)
Initial HPLC Ultracarb 5 ODS 30 (10 x 250 mm) 45% Acetonitrile in Water 3 mL/min 220 nm 47.6 min
Repurification YMC-AQ (10 x 250 mm) 50% Aqueous Acetonitrile 2.5 mL/min 220 nm 22.8 min

Structural Elucidation of Tasipeptin B

Application of Advanced Spectroscopic Techniques for Gross Structure Determination

The initial determination of the planar structure of Tasipeptin B was accomplished through the combined application of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. si.eduacs.orgnih.goveurekaselect.com

High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₄₀H₆₂N₆O₉. si.edu This information provided the foundational elemental composition, from which the degrees of unsaturation could be calculated, hinting at the presence of rings and/or double bonds.

Infrared (IR) spectroscopy offered crucial insights into the functional groups present in the molecule. si.edu Characteristic absorption bands indicated the presence of amide groups, ester linkages, and hydroxyl groups, which are defining features of a depsipeptide structure. si.edu

The most detailed information regarding the connectivity of atoms was derived from a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. si.eduuniversalclass.com Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to piece together the molecular framework. core.ac.uk These experiments allowed for the identification of individual amino acid spin systems and the butyric acid moiety. For instance, HMBC correlations were key in establishing the sequence of the peptide and ester linkages, ultimately confirming the cyclic nature of the molecule. si.edu The NMR data for this compound were found to be nearly identical to those of its analogue, Tasipeptin A, suggesting a close structural relationship, with the primary difference being the absence of a valine residue in this compound. si.edu

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Information Obtained Reference
High-Resolution Mass Spectrometry (HRMS) Molecular Formula: C₄₀H₆₂N₆O₉ si.edu
Infrared (IR) Spectroscopy Presence of amide, ester, and hydroxyl functional groups si.edu

Determination of Absolute Stereochemistry of Amino Acid Constituents in this compound using Chiral High-Performance Liquid Chromatography

With the gross structure established, the next critical step was to determine the absolute stereochemistry of the constituent amino acids. This was achieved by acid hydrolysis of this compound to break the amide and ester bonds, followed by analysis of the resulting amino acid mixture using chiral High-Performance Liquid Chromatography (HPLC). si.eduacs.orgnih.gov

This technique separates enantiomers (mirror-image isomers) of the amino acids by passing them through a column containing a chiral stationary phase. mdpi.comsemanticscholar.org By comparing the retention times of the amino acids from the hydrolysate with those of authentic L- and D-amino acid standards, the absolute configuration of each stereocenter in the amino acid residues could be unambiguously assigned. si.edu The analysis of this compound revealed the presence of L-Threonine, L-Valine, L-Leucine, and N-methyl-L-Phenylalanine. si.edu

Table 2: Amino Acid Constituents of this compound and their Stereochemistry

Amino Acid Stereochemistry Reference
Threonine L si.edu
Valine L si.edu
Leucine L si.edu

Elucidation of Relative Stereochemistry, with Emphasis on the 3-amino-6-hydroxy-2-piperidone (Ahp) Moiety in this compound

A particularly challenging aspect of the structural elucidation of this compound was determining the stereochemistry of the non-proteinogenic amino acid, 3-amino-6-hydroxy-2-piperidone (Ahp). si.edufrontiersin.org The relative stereochemistry within this cyclic moiety was established through a detailed analysis of proton-proton coupling constants (³J(H,H)) obtained from 1D TOCSY and selective decoupling NMR experiments. si.edu

The magnitudes of these coupling constants are dependent on the dihedral angle between the coupled protons, which in turn reflects their spatial orientation. Analysis of the coupling constants around the piperidone ring indicated specific axial and equatorial positions for the protons, which allowed for the deduction of the relative stereochemistry of the substituents. si.edu To determine the absolute stereochemistry of the Ahp unit, a chemical degradation approach was employed. Oxidation of this compound, followed by acid hydrolysis, converted the Ahp moiety into glutamic acid. Subsequent chiral HPLC analysis of this glutamic acid derivative established the S configuration at the C-23 position of the original Ahp unit. si.edu Combining this with the relative stereochemistry determined from the coupling constants, the absolute configuration of the Ahp moiety in this compound was assigned as (23S, 26R). si.edu

Table 3: Stereochemical Assignment of the Ahp Moiety in this compound

Moiety Stereochemical Assignment Method of Determination Reference

Confirmation of the Cyclodepsipeptide Nature of this compound

The cumulative evidence from spectroscopic analyses confirmed that this compound is a cyclodepsipeptide. si.edunih.gov Cyclodepsipeptides are a class of cyclic compounds containing both amide and ester bonds in the ring structure. researchgate.net The infrared spectroscopy data pointed to the presence of both types of linkages. si.edu Furthermore, detailed analysis of HMBC NMR data provided the definitive connections that established the cyclic structure. Specifically, correlations between specific protons and carbonyl carbons of adjacent residues, including the ester linkage forming part of the macrocycle, unambiguously confirmed the cyclodepsipeptide nature of this compound. si.edu The structure consists of a polypeptide chain that is cyclized through an ester bond, a hallmark of this class of natural products. researchgate.netnih.gov

Compound Index

Table 4: List of Chemical Compounds

Compound Name
This compound
Tasipeptin A
L-Threonine
L-Valine
L-Leucine
N-methyl-L-Phenylalanine
3-amino-6-hydroxy-2-piperidone (Ahp)
Glutamic acid

Biosynthesis of Tasipeptin B

Hypothesized Nonribosomal Peptide Synthetase (NRPS) Pathways in Cyanobacterial Depsipeptide Biosynthesis

Nonribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that bacteria and fungi use to synthesize peptides without the use of ribosomes. nih.govd-nb.info This independence from the genetic code allows for the incorporation of a wide variety of non-proteinogenic and modified amino acids. nih.gov The biosynthesis of cyanobacterial depsipeptides like Tasipeptin B is a classic example of an NRPS-driven pathway.

The fundamental unit of an NRPS is the module, and each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. researchgate.net A minimal module consists of three core domains:

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate. It consumes ATP to form an aminoacyl-adenylate intermediate. beilstein-journals.org

Peptidyl Carrier Protein (PCP) Domain: Also known as a thiolation (T) domain, the PCP domain has a phosphopantetheine (Ppant) prosthetic arm attached. It accepts the activated amino acid from the A-domain, covalently binding it as a thioester. beilstein-journals.org

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid held by the PCP domain of its own module and the growing peptide chain attached to the PCP domain of the preceding module. researchgate.net

The entire process functions like a molecular assembly line. The nascent peptide chain is passed from one module to the next, with each step adding another amino acid. The final module contains a Thioesterase (TE) domain , which is responsible for terminating the synthesis. In the case of cyclic depsipeptides like this compound, the TE domain catalyzes an intramolecular cyclization reaction—forming an ester bond (depsi bond) in this instance—to release the final product. nih.govbeilstein-journals.org

Incorporation of Unusual and Modified Amino Acids in this compound Biosynthesis

A key feature of NRPS pathways is their ability to incorporate building blocks beyond the standard 20 proteinogenic amino acids. This compound's structure showcases this versatility, containing both modified and highly unusual amino acid residues. si.edu The absolute configuration of its proteogenic amino acids was determined as L-Thr, L-Val, L-Leu, and N-Me-L-Phe. si.edu

The incorporation of these units is dictated by the specificity of the A-domains within the NRPS modules. Additionally, optional tailoring domains within the modules can modify the amino acids before or after they are added to the chain. Two notable features in this compound are:

N-methylated Phenylalanine (N-Me-L-Phe): The methylation of the amino group of the phenylalanine residue is catalyzed by an N-methyltransferase (N-MT) domain . In NRPS systems, this domain is typically integrated within the corresponding module, acting on the amino acid after it has been loaded onto the PCP domain but before peptide bond formation. oup.com

3-amino-6-hydroxy-2-piperidone (Ahp): This is a particularly unusual, cyclic amino acid. Chemical analysis has shown that the Ahp unit in this compound is derived from L-glutamic acid. si.eduacs.org Its biosynthesis within the NRPS machinery would require the module responsible for its incorporation to contain not only the standard A, PCP, and C domains for glutamic acid but also a series of specialized tailoring domains (e.g., reductases, cyclases) to perform the necessary transformations to create the piperidone ring structure.

Table 1: Amino Acid and Precursor Units in this compound Biosynthesis

Building BlockAbbreviationTypeProposed Origin/Incorporation Mechanism
L-ThreonineL-ThrProteinogenic Amino AcidStandard NRPS module (A-PCP-C)
L-LeucineL-LeuProteinogenic Amino AcidStandard NRPS module (A-PCP-C)
L-ValineL-ValProteinogenic Amino AcidStandard NRPS module (A-PCP-C)
N-methyl-L-PhenylalanineN-Me-L-PheModified Amino AcidNRPS module with an integrated N-methyltransferase (N-MT) domain.
3-amino-6-hydroxy-2-piperidoneAhpUnusual Amino AcidDerived from L-glutamic acid via an NRPS module with additional tailoring domains. si.eduacs.org

Roles of Polyketide Synthase (PKS) Modules in this compound Assembly

The structure of this compound includes a butyric acid moiety, which is not an amino acid. si.edu This component is biosynthesized by a Polyketide Synthase (PKS) module. PKSs are enzymatic assembly lines that are structurally and functionally similar to NRPSs and fatty acid synthases. rasmusfrandsen.dkwikipedia.org They catalyze the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build carbon chains (polyketides). wikipedia.orgwikipedia.org

In hybrid NRPS-PKS pathways, the PKS module often acts as the starting point, synthesizing the initial polyketide chain that is then passed to the first NRPS module for peptide elongation. For this compound, a PKS loading module is hypothesized to synthesize the four-carbon butyryl group.

A minimal PKS module contains the following domains:

Acyltransferase (AT) Domain: Selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the ACP domain. wikipedia.org

Acyl Carrier Protein (ACP) Domain: Analogous to the PCP domain in NRPS, it carries the growing polyketide chain via a thioester linkage. wikipedia.org

Ketosynthase (KS) Domain: Catalyzes the Claisen condensation, adding the extender unit to the growing chain and causing decarboxylation. wikipedia.org

The butyryl-CoA starter unit for this compound would be synthesized by a PKS module through the condensation of two acetyl-CoA units.

Table 2: Hypothesized PKS Contribution to this compound

PKS-derived UnitPrecursorsKey DomainsFunction
Butyric AcidAcetyl-CoA, Malonyl-CoAKS, AT, ACPActs as the starter unit for the entire depsipeptide assembly.

Enzymatic Steps and Proposed Intermediates in this compound Biogenesis

The biosynthesis of this compound is proposed to occur on a single, large hybrid PKS-NRPS multienzyme complex encoded by a dedicated gene cluster. The assembly line proceeds in a linear, co-linear fashion, where the order of the modules on the enzyme dictates the sequence of the final product.

The proposed sequence of events is as follows:

Initiation (PKS Module): A PKS module synthesizes a butyryl group and loads it as the starter unit onto the biosynthetic machinery.

Module 1 (Threonine): The A-domain of the first NRPS module activates L-Threonine, which is loaded onto its PCP domain. The C-domain catalyzes the formation of a peptide bond between the butyryl group and L-Thr, forming Butyryl-Thr bound to the PCP of Module 1.

Module 2 (Leucine): The second module activates and incorporates an L-Leucine residue, elongating the chain to Butyryl-Thr-Leu.

Module 3 (Ahp Precursor): The third module recruits L-Glutamic acid. After it is loaded onto the PCP domain, a series of enzymatic modifications catalyzed by integrated tailoring domains likely convert the glutamate (B1630785) residue into the 3-amino-6-hydroxy-2-piperidone (Ahp) structure. The chain is now Butyryl-Thr-Leu-Ahp.

Module 4 (Leucine): A fourth module adds another L-Leucine residue.

Module 5 (N-Me-Phenylalanine): The fifth module's A-domain activates L-Phenylalanine. An embedded N-MT domain then methylates the amino group before the C-domain catalyzes peptide bond formation.

Module 6 (Valine): The final NRPS module activates and incorporates L-Valine, completing the linear precursor: Butyryl-Thr-Leu-Ahp-Leu-(N-Me-Phe)-Val.

Termination and Cyclization (TE Domain): The completed linear chain is handed off to the terminal Thioesterase (TE) domain. The TE domain catalyzes a regioselective intramolecular esterification (a depside bond) between the C-terminal carboxyl group of Valine and the side-chain hydroxyl group of the first residue, Threonine. This reaction releases the final cyclic product, this compound.

Table 3: Proposed Modular Organization of the this compound Synthetase

StepModuleTypeIncorporated UnitKey Domains/ModificationsIntermediate Product (PCP-bound)
1LoadingPKSButyric acidKS, AT, ACPButyryl-S-PCP
21NRPSL-ThreonineA, PCP, CButyryl-Thr-S-PCP
32NRPSL-LeucineA, PCP, CButyryl-Thr-Leu-S-PCP
43NRPSL-Glutamic AcidA, PCP, C, Tailoring domainsButyryl-Thr-Leu-Ahp-S-PCP
54NRPSL-LeucineA, PCP, CButyryl-Thr-Leu-Ahp-Leu-S-PCP
65NRPSL-PhenylalanineA, PCP, C, N-MTButyryl-Thr-Leu-Ahp-Leu-(N-Me-Phe)-S-PCP
76NRPSL-ValineA, PCP, CButyryl-Thr-Leu-Ahp-Leu-(N-Me-Phe)-Val-S-PCP
8Termination--TECyclic this compound (released)

Investigation of Tasipeptin B S Biological Activity and Molecular Mechanisms

Evaluation of In Vitro Cellular Activity Profiles of Tasipeptin B

The in vitro cellular activity of this compound has been primarily characterized by its antiproliferative effects on various cancer cell lines. While specific data on this compound's activity across a wide range of cell lines is still emerging, studies on related compounds from the same class, such as other cyclic depsipeptides isolated from marine cyanobacteria, provide a strong indication of its potential. These compounds have demonstrated potent cytotoxic and antiproliferative activities against multiple cancer cell lines. mdpi.com

For instance, a study on the methanolic extract of Lyngbya majuscula, the cyanobacterium from which this compound is derived, showed significant dose-dependent cytotoxicity against the A549 lung cancer cell line. phcogj.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 14.82 ± 0.62 µg/ml for the extract. phcogj.com While this reflects the activity of a crude extract containing a mixture of compounds, it highlights the potential of its constituents, including this compound.

Other related marine-derived cyclic depsipeptides have also shown notable antiproliferative activity. For example, Largazole, another marine natural product, exhibits potent growth inhibition of transformed human mammary epithelial cells (MDA-MB-231) with a GI50 of 7.7 nM and fibroblastic osteosarcoma U2OS cells with a GI50 of 55 nM. mdpi.com Similarly, Coibamide A, a cyclic depsipeptide, displayed strong cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231 and glioblastoma cell lines U87-MG and SF-295. mdpi.com This activity was associated with cell cycle arrest at the G1 phase. mdpi.com

The antiproliferative mechanism of some related compounds has been linked to the induction of apoptosis and cell cycle arrest. mdpi.com For example, certain cryptophycin (B1240208) derivatives induce apoptosis in KB and LoVo cell lines and cause cell cycle arrest at the G2/M phase in MDA-MB-435 and SKOV3 cell lines. mdpi.com While direct studies on this compound's specific effects on cell cycle and apoptosis are needed, the activities of these related compounds suggest a similar potential.

Table 1: Antiproliferative Activity of Related Marine-Derived Compounds

Compound/ExtractCell Line(s)Activity MetricObserved Effect
Lyngbya majuscula extractA549 (Lung)IC5014.82 ± 0.62 µg/ml
LargazoleMDA-MB-231 (Breast), U2OS (Osteosarcoma)GI507.7 nM, 55 nM respectively
Coibamide AMDA-MB-231 (Breast), U87-MG, SF-295 (Glioblastoma)CytotoxicityStrong inhibition, G1 phase cell cycle arrest
Cryptophycin derivativeKB, LoVo, MDA-MB-435, SKOV3CytotoxicityApoptosis induction, G2/M phase cell cycle arrest

Enzymatic Target Identification and Characterization Studies for this compound

Efforts to identify the specific molecular targets of this compound have revealed its role as a potent inhibitor of certain proteases. Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. nih.gov Their dysregulation is linked to various diseases, making them important therapeutic targets. nih.govresearchgate.net

Research into Serine Protease Inhibition by this compound

This compound has been identified as an inhibitor of serine proteases. researchgate.net Serine proteases constitute a large family of proteolytic enzymes characterized by a highly reactive serine residue in their active site. mdpi.com They play critical roles in processes ranging from digestion and blood clotting to inflammation and immunity. nih.govfrontiersin.org The inhibition of serine proteases can occur through various mechanisms, including the formation of a stable, slowly hydrolyzed acyl-enzyme intermediate or by non-covalent binding that blocks the active site. mdpi.comembopress.org this compound, as an Ahp-cyclodepsipeptide, represents a scaffold that has been successfully utilized to generate potent, non-covalent inhibitors of serine proteases. nih.govresearchgate.net

Specific Investigations on Human High-Temperature Requirement A (HTRA) Proteases as Targets for this compound

A significant breakthrough in understanding this compound's mechanism of action was the identification of human high-temperature requirement A (HTRA) proteases as specific targets. nih.govresearchgate.net HTRA proteases are a family of serine proteases involved in protein quality control, cellular stress responses, and the regulation of signaling pathways. researchgate.netnih.gov Dysregulation of HTRA proteases has been implicated in a variety of diseases, including cancer, arthritis, and neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov

Research has demonstrated that the Ahp-cyclodepsipeptide scaffold, to which this compound belongs, is highly effective for developing potent inhibitors of human HTRA proteases. nih.govresearchgate.net Synthetic strategies have not only enabled the total synthesis of this compound but have also led to the creation of some of the most potent human HTRA protease inhibitors known to date. nih.govresearchgate.net This highlights the potential of this compound and its analogs as tools to study the function of HTRA proteases and as potential therapeutic agents.

Exploration of Other Protease Families Modulated by this compound (e.g., Cathepsin B, for related compounds)

While the primary focus for this compound has been on serine proteases, particularly HTRAs, the broader class of cyanobacterial depsipeptides has shown activity against other protease families. For instance, there is extensive research on the role of Cathepsin B, a cysteine protease, in various pathologies, including cancer. nih.govmdpi.com Cathepsin B is involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. nih.govnih.gov

Although direct inhibition of Cathepsin B by this compound has not been explicitly reported, the exploration of other protease targets for related natural products is an active area of research. For example, synthetic analogs of tasiamide B, a related compound, have been investigated for their inhibitory activity against BACE1, an aspartic protease involved in Alzheimer's disease. mdpi.com This suggests that the core structures of these marine-derived peptides can be adapted to target different protease classes.

Analysis of Cellular Pathways Modulated by this compound

The inhibition of key enzymes like HTRA proteases by this compound is expected to have significant downstream effects on various cellular pathways. HTRA proteases are known to modulate signaling pathways crucial for cell proliferation, migration, and survival. researchgate.net By inhibiting these proteases, this compound can interfere with these processes, leading to the observed antiproliferative effects.

The specific pathways modulated by this compound are still under investigation. However, based on the known functions of its targets, several pathways are likely to be affected. For example, HTRA1 has been shown to modulate signaling pathways that drive cell proliferation and migration. researchgate.net Therefore, inhibition of HTRA1 by this compound could lead to the downregulation of these pro-survival and pro-metastatic pathways.

Furthermore, the study of other signaling molecules like kisspeptin (B8261505) and its receptor provides a model for how the modulation of specific cellular pathways can impact disease progression. mdpi.com The kisspeptin system, for instance, is involved in regulating the hypothalamic-pituitary-gonadal axis and has been implicated in cancer through its effects on cell proliferation and metastasis via G protein-coupled receptor signaling. mdpi.comnih.gov Kisspeptin signaling can modulate the activity of various kinases and transcription factors, ultimately influencing tumor growth. mdpi.combiorxiv.org While mechanistically distinct, this illustrates how targeting a specific receptor or enzyme, as this compound does with HTRA proteases, can have profound effects on complex cellular signaling networks. The elucidation of the precise cellular pathways affected by this compound will be a critical next step in understanding its full biological activity.

Synthetic Chemistry Approaches to Tasipeptin B and Its Analogues

Total Synthesis Strategies for Tasipeptin B via Mixed Solid- and Solution-Phase Methodologies

The total synthesis of this compound has been successfully achieved through a practical mixed solid- and solution-phase approach. researchgate.netnih.govresearchgate.net This hybrid strategy leverages the advantages of both methodologies. Solid-phase peptide synthesis (SPPS) allows for the efficient and rapid assembly of the linear peptide backbone, while key cyclization and modification steps are often performed in the solution phase to overcome challenges associated with on-resin manipulations. beilstein-journals.orgresearchgate.net

A key challenge in the synthesis of this compound is the incorporation of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. mdpi.commdpi.com Synthetic strategies have been developed where a precursor, such as a protected glutamic acid derivative, is incorporated into the peptide chain during solid-phase synthesis. mdpi.com The crucial cyclization to form the Ahp hemiaminal structure is then induced in the solution phase after cleavage from the resin. mdpi.com This approach was validated by the first chemical syntheses of Tasipeptin A and B. researchgate.netresearchgate.net

The general workflow of a mixed solid- and solution-phase synthesis of this compound can be summarized as follows:

StepDescriptionPhaseKey Considerations
1Assembly of the linear peptide precursorSolid-PhaseUse of appropriate protecting groups for amino acids and the Ahp precursor.
2Cleavage from the solid supportSolution-PhaseMild cleavage conditions to preserve the integrity of the peptide.
3MacrolactamizationSolution-PhaseSelection of a suitable coupling reagent to facilitate the intramolecular cyclization.
4Formation of the Ahp moietySolution-PhaseOxidation of a precursor alcohol to an aldehyde, followed by spontaneous cyclization to the hemiaminal. mdpi.com
5DeprotectionSolution-PhaseRemoval of any remaining protecting groups to yield the final natural product.

This mixed-phase approach provides a convergent and efficient route to this compound, enabling the production of sufficient quantities for biological studies. researchgate.net

Development of the Ahp-Cyclodepsipeptide Scaffold for Designed Inhibitors

The 3-amino-6-hydroxy-2-piperidone (Ahp)-containing cyclodepsipeptide scaffold, exemplified by this compound, has been identified as a promising framework for the development of potent and selective serine protease inhibitors. researchgate.netnih.govmdpi.comprovendis.info This has led to dedicated efforts to develop and refine synthetic methods for this structural motif to create a platform for generating tailored inhibitors. researchgate.netprovendis.info

The development of a practical mixed solid- and solution-phase synthesis has been instrumental in demonstrating that Ahp-cyclodepsipeptides can serve as a suitable scaffold for generating customized inhibitors for S1 family serine proteases, such as the High Temperature Requirement A (HTRA) proteins. researchgate.netprovendis.info This synthetic accessibility allows for systematic modifications of the peptide backbone and side chains, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. provendis.info

The key features of the Ahp-cyclodepsipeptide scaffold that contribute to its utility include:

A Rigidified Conformation: The cyclic nature of the scaffold, often reinforced by intramolecular hydrogen bonds involving the Ahp moiety, provides a well-defined three-dimensional structure. mdpi.com This pre-organization can lead to higher binding affinities for target proteases.

A Versatile Platform: The modular nature of peptide synthesis allows for the introduction of diverse amino acid residues, including non-proteinogenic ones, at various positions within the macrocycle and the linear side chain. mdpi.com

The Ahp Moiety: This unusual amino acid is a critical component for the biological activity of this class of compounds, participating in key interactions with the target enzyme. mdpi.com

The successful application of this scaffold has been demonstrated by the generation of some of the most potent inhibitors of human HTRA1 and HTRA2 proteases to date. provendis.info

Design and Synthesis of this compound Analogues and Derivatives

The ability to synthesize this compound has opened the door to the design and synthesis of a wide range of analogues and derivatives. These efforts are aimed at understanding the structural requirements for its biological activity, improving its potency and selectivity, and exploring its potential as a therapeutic lead.

The synthesis of analogues typically follows the established mixed solid- and solution-phase strategy, with modifications introduced at specific points. mdpi.com These modifications can include:

Amino Acid Substitution: Replacing specific amino acids in the macrocycle or the side chain with natural or unnatural amino acids to probe their importance for activity. mdpi.com

Truncation: Synthesizing shortened versions of the peptide to identify the minimal active fragment. mdpi.com

Side Chain Modification: Altering the side chains of the amino acid residues to explore the impact of steric and electronic properties on activity. mdpi.com

Modification of the Ahp Moiety: While challenging, modifications to the Ahp unit itself could provide valuable insights into its role in target binding.

Structure-Activity Relationship (SAR) Studies for Elucidating Key Pharmacophores in this compound

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of this compound that are responsible for its biological activity—the pharmacophore. researchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the molecular interactions that govern its function.

Key areas of investigation in the SAR studies of this compound and related Ahp-cyclodepsipeptides include:

The Role of the Macrocycle: The cyclic structure is generally considered essential for maintaining a bioactive conformation. nih.gov Acyclic analogues often show significantly reduced or no activity.

The Importance of the Ahp Moiety: The Ahp unit is a critical component of the pharmacophore. Its hydroxyl group and the stereochemistry of the piperidone ring are believed to be crucial for binding to target proteases. mdpi.com

The Influence of the Exocyclic Peptide Chain: The length and composition of the linear peptide portion of the molecule can significantly influence potency and selectivity. mdpi.com Experimental data on related compounds suggest that a minimum length for the exocyclic arm is often required for strong activity. mdpi.com

The Contribution of Individual Amino Acid Residues: Alanine scanning, where individual amino acids are systematically replaced with alanine, is a common technique to pinpoint residues that are critical for activity. nih.gov For instance, the presence of N-methylated amino acids can induce cis-peptide bonds, which rigidlyifies the cyclic structure. mdpi.com

These SAR studies provide a detailed map of the pharmacophoric elements of this compound, guiding the design of more potent and selective analogues for potential therapeutic applications.

Advanced Research Methodologies Applied to Tasipeptin B Studies

High-Throughput Screening Techniques for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of drug discovery, allowing for the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com In the context of Tasipeptin B, its initial discovery revealed potent cytotoxic activity, making it a "hit" compound worthy of further investigation. nih.gov

Initial screening assays demonstrated this compound's ability to inhibit the growth of KB cells (a human oral cancer cell line) with a significant half-maximal inhibitory concentration (IC50). nih.gov This foundational data serves as the basis for more extensive biological activity profiling using HTS. HTS methodologies can be broadly categorized into functional screening, which measures a physiological response, and affinity-based screening, which detects binding to a target. atrandi.com For a compound like this compound, quantitative HTS (qHTS) would be particularly valuable. Unlike single-concentration screening, qHTS generates concentration-response curves for thousands of compounds in a single experiment, providing detailed information on potency and efficacy and reducing the rate of false negatives. nih.gov

Given that the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety in this compound suggests it may act as a protease inhibitor, HTS campaigns would be designed to screen it and its synthetic analogs against a large panel of proteases to identify specific targets. researchgate.net

CompoundCell LineBiological Activity (IC50)Reference
This compoundKB Cells0.82 µM nih.gov
Tasipeptin AKB Cells0.93 µM nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry provides powerful tools to investigate the interactions between a ligand, such as this compound, and its molecular target at an atomic level. nih.gov These in silico methods are crucial for understanding binding mechanisms and guiding the rational design of more potent and selective analogs. bhu.ac.in

Molecular docking simulations would be a primary step to predict how this compound binds to a potential target, such as a serine protease active site. researchgate.netbhu.ac.in These simulations generate various possible binding poses and use scoring functions to rank them, identifying the most energetically favorable interaction.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-target complex over time. galaxyproject.orgrsc.org MD simulations apply the laws of motion to the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction. galaxyproject.orgmdpi.com By analyzing the trajectories from MD simulations, researchers can identify key amino acid residues involved in binding, which is critical information for designing future structure-activity relationship (SAR) studies. chemrxiv.org

Research StepMethodologyObjectiveReference
1. Target IdentificationHomology Modeling / Literature ReviewIdentify likely protein targets for this compound (e.g., human HTRA proteases). researchgate.net
2. Binding Pose PredictionMolecular DockingPredict the three-dimensional orientation of this compound within the target's active site. bhu.ac.in
3. Stability AssessmentMolecular Dynamics (MD) SimulationSimulate the movement of the ligand-protein complex to assess the stability of the predicted binding pose. galaxyproject.org
4. Interaction AnalysisPost-MD AnalysisQuantify key interactions (hydrogen bonds, etc.) and identify critical residues for binding. mdpi.comchemrxiv.org

Omics-Based Approaches (e.g., Metabolomics, Transcriptomics) for Discovery and Mechanistic Insights

To elucidate the complex biological mechanisms underlying this compound's cytotoxicity, researchers can turn to "omics" technologies. These approaches provide a global snapshot of molecular changes within a cell or organism upon exposure to a compound. mdpi.com The integration of multiple omics datasets offers a comprehensive understanding of a drug's effect on biological systems. frontiersin.orgnih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression. cd-genomics.com By treating cancer cells with this compound and performing RNA sequencing (RNA-Seq), researchers can identify which genes are upregulated or downregulated. This can point to the specific cellular pathways, such as apoptosis or cell cycle regulation, that are perturbed by the compound. cd-genomics.com

Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can profile the changes in the metabolome of cells treated with this compound. This can uncover disruptions in key metabolic pathways, such as amino acid, lipid, or glucose metabolism, providing direct functional readouts of the compound's activity. mdpi.com

Combining transcriptomic and metabolomic data allows for a powerful, integrated analysis. For instance, observing the downregulation of a gene involved in a specific metabolic pathway alongside a corresponding change in the levels of that pathway's metabolites provides strong evidence for the compound's mechanism of action. mdpi.comnih.gov

Omics TechnologyAnalytical MethodKey Insights GainedReference
Transcriptomics RNA Sequencing (RNA-Seq)Identifies differentially expressed genes; reveals affected signaling and regulatory pathways. mdpi.comcd-genomics.com
Metabolomics LC-MS, GC-MSIdentifies and quantifies altered endogenous metabolites; reveals disrupted metabolic networks. nih.govmdpi.com
Integrated Omics Joint-Pathway AnalysisCorrelates gene expression changes with metabolic perturbations for a holistic view of the mechanism of action. frontiersin.orgnih.gov

Advanced Mass Spectrometry Techniques for Metabolite Profiling and Dereplication

Advanced mass spectrometry (MS) is an indispensable analytical tool in natural product research, from initial discovery to detailed mechanistic studies. mdpi.com Its high sensitivity, specificity, and speed are critical for analyzing complex biological samples. mdpi.com

In the discovery of this compound, MS-based dereplication would have been a crucial first step. Dereplication is the process of rapidly identifying known compounds in a biological extract to avoid their time-consuming reisolation. nih.gov Techniques like LC-MS/MS are used to generate fragmentation spectra of compounds in an extract. These spectra are then compared against spectral libraries in databases like the Global Natural Products Social Molecular Networking (GNPS) platform. nih.gov This process would have quickly flagged this compound as a novel, uncharacterized molecule, prioritizing it for isolation and structure elucidation. researchgate.net

For metabolite profiling , as discussed in the omics section, high-resolution MS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are coupled with ultra-high-performance liquid chromatography (UPLC). mdpi.comuniversiteitleiden.nl This combination allows for the separation and accurate mass measurement of hundreds to thousands of metabolites in a single run. Tandem MS (MS/MS) further aids in the structural identification of these metabolites by generating characteristic fragmentation patterns. nih.gov These advanced MS methods are essential for generating the high-quality data needed for metabolomics studies to understand the precise metabolic impact of this compound. nih.gov

MS ApplicationTechniquePurpose in this compound ResearchReference
Dereplication LC-MS/MS, Molecular NetworkingTo rapidly identify the compound as novel during the initial discovery phase, distinguishing it from known natural products. nih.govresearchgate.net
Structure Elucidation High-Resolution MS, MS/MSTo determine the elemental composition and structural fragments, contributing to the overall structural determination. nih.gov
Metabolite Profiling UPLC-ESI-Q-TOF-MSTo globally identify and quantify changes in cellular metabolites after treatment with this compound. mdpi.comuniversiteitleiden.nl

Future Research Directions and Academic Utility of Tasipeptin B

Exploration of Novel Biological Activities Beyond Current Understanding

The primary biological activity reported for Tasipeptin B is its cytotoxicity against various cancer cell lines, such as human epidermoid (KB) cells. mdpi.comjmicrobiol.or.krnih.gov This activity is largely attributed to its function as a protease inhibitor. However, the full spectrum of its biological activities remains largely unexplored. Future research should focus on screening this compound against a wider array of biological targets to uncover novel therapeutic potentials.

Proteases are implicated in a multitude of disease processes beyond cancer, including viral infections, neurodegenerative disorders, and inflammatory conditions. oup.com The structural scaffold of this compound, known as an Ahp-cyclodepsipeptide, has been shown to be a versatile template for generating potent inhibitors of various serine proteases, such as the human high-temperature requirement A (HTRA) proteases. oup.com Dysregulation of HTRA proteases is linked to conditions like arthritis and age-related macular degeneration. acs.org Therefore, a critical avenue of future research is to systematically evaluate the inhibitory activity of this compound against a broad panel of proteases involved in different pathologies.

Furthermore, many natural products exhibit multiple biological functions. It is plausible that this compound may interact with other classes of enzymes or cellular receptors. Future investigations could explore its potential as an antifungal, antibacterial, or antiviral agent, activities that are common among cyanobacterial peptides. nih.govacs.org Uncovering additional biological activities would significantly broaden the academic and therapeutic value of this marine natural product.

Refined Rational Design Strategies for Potency and Selectivity in Analogue Development

The development of synthetic analogues of this compound is a promising strategy to enhance its therapeutic index by improving potency against target cells while increasing selectivity and reducing off-target toxicity. The total synthesis of Tasipeptin A and B has already been achieved, which opens the door for the creation of a multitude of derivatives. oup.comasm.org

Future research in this area should employ refined rational design strategies, leveraging computational modeling and detailed structure-activity relationship (SAR) studies. epdf.pubresearchgate.netnih.govacs.org The Ahp-cyclodepsipeptide scaffold is particularly amenable to modification. oup.com For instance, research on related scaffolds has demonstrated that altering the amino acid residues within the cyclic structure can dramatically influence potency and selectivity. researchgate.net The key 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which is crucial for serine protease inhibition, can be retained while other amino acid positions are systematically varied. researchgate.netosti.gov

Strategies for analogue development could include:

Amino Acid Substitution: Replacing specific amino acid residues with natural or unnatural counterparts to probe interactions with the target enzyme's binding pockets.

Conformational Constraint: Introducing modifications that lock the molecule into a more bioactive conformation, potentially increasing binding affinity. nih.gov

Side Chain Modification: Altering the side chains of the amino acid residues to optimize hydrophobic, hydrophilic, or electrostatic interactions with the target.

A notable success in this area has been the use of the Ahp-cyclodepsipeptide scaffold to generate the most potent known inhibitors of human HTRA proteases, demonstrating the power of this approach. oup.com Applying similar systematic and structure-guided design principles to this compound will be crucial for developing next-generation protease inhibitors with superior therapeutic properties. oup.com

Biosynthetic Engineering for Sustainable Production of this compound and Diversification of Analogues

The natural production of this compound by Symploca sp. is often insufficient for extensive research and potential clinical development. researchgate.net A critical future direction is to elucidate and engineer its biosynthetic pathway for sustainable production. This compound is a non-ribosomal peptide, synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPS). oup.comoup.commdpi.com

The specific biosynthetic gene cluster (BGC) for this compound has not yet been identified and characterized, representing a significant knowledge gap and a key research opportunity. nih.gov Future work should involve:

Genome Mining: Sequencing the genome of the producing Symploca sp. and using bioinformatics tools like antiSMASH to identify the putative this compound BGC. jmicrobiol.or.krnih.govnih.gov The cluster is expected to contain genes for NRPS modules corresponding to the amino acid sequence of this compound, as well as genes for tailoring enzymes, such as those responsible for the formation of the unique Ahp residue from a proline precursor. mdpi.comnih.gov

Heterologous Expression: Once identified, the BGC can be cloned and expressed in a more genetically tractable and faster-growing host, such as E. coli or a model cyanobacterium like Anabaena sp. asm.orgnih.govfrontiersin.orgresearchgate.netbeilstein-journals.org This would enable a sustainable and scalable supply of the compound.

Combinatorial Biosynthesis: With the BGC in hand, researchers can engage in combinatorial biosynthesis to generate novel analogues. By swapping or modifying the NRPS modules (specifically the adenylation domains that select the amino acid substrates), new amino acids can be incorporated into the this compound backbone. asm.org This approach offers a powerful and "green" method for diversifying the chemical structure to create a library of novel compounds for biological screening.

This compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule with high potency and selectivity for a specific target, which can be used to investigate the target's function in complex biological systems. frontiersin.org While this compound itself may require further optimization to serve as a highly selective probe, its scaffold is an excellent starting point for developing such tools. oup.com

Future research can focus on developing this compound-based chemical probes to dissect the roles of specific proteases in health and disease. This involves:

Developing Highly Selective Analogues: Using the rational design strategies mentioned in section 8.2 to create analogues that inhibit a single protease target with high fidelity.

Attaching Reporter Tags: Synthetically modifying these selective analogues to include reporter tags, such as fluorescent dyes or biotin, for use in activity-based protein profiling (ABPP) and target identification studies. jmicrobiol.or.kr These tagged probes would allow researchers to visualize the location and activity of specific proteases within cells or tissues and to identify their binding partners.

For example, selective probes based on the Ahp-cyclodepsipeptide scaffold have been instrumental in studying human HTRA proteases. oup.com Applying this strategy to this compound could yield valuable tools for studying other proteases implicated in cancer progression, neurodegeneration, or immune responses, thereby advancing our fundamental understanding of these biological processes. oup.comoup.com

Comparative Studies with Other Cyanobacterial Depsipeptides and Protease Inhibitors

This compound is part of a large and diverse family of protease inhibitors produced by cyanobacteria. researchgate.net Comparative studies with other structurally related compounds are essential for understanding the nuances of their structure-function relationships and for guiding the design of new inhibitors. Many of these compounds, such as the lyngbyastatins, symplocamide A, and various micropeptins, also contain the characteristic Ahp moiety and inhibit serine proteases like chymotrypsin (B1334515) and elastase. researchgate.netosti.gov

Future research should involve direct, side-by-side comparisons of this compound with other cyanobacterial depsipeptides. These studies should focus on:

Inhibitory Profiles: Systematically testing these compounds against a wide panel of proteases to create detailed selectivity profiles. For example, while many Ahp-containing depsipeptides inhibit elastase and chymotrypsin, their relative potencies and cross-reactivity with other proteases like trypsin or thrombin can vary significantly. osti.gov

Mechanism of Action: Investigating the kinetics and mode of inhibition (e.g., competitive, non-covalent) for each compound to elucidate the molecular basis for their potency and selectivity.

By contextualizing the properties of this compound within the broader landscape of cyanobacterial protease inhibitors, researchers can better appreciate its unique features and more effectively leverage its scaffold for the development of novel therapeutic agents.

Q & A

Q. How can researchers determine the structural and functional characteristics of Tasipeptin B?

Methodological Answer: To elucidate structural features, employ techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution or X-ray crystallography for 3D conformation analysis . Functional characterization may involve in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to identify bioactivity. Ensure reproducibility by documenting experimental conditions (pH, temperature, solvent systems) in detail .

Q. What experimental designs are suitable for isolating this compound from natural sources?

Methodological Answer: Use bioactivity-guided fractionation :

Extract crude material using solvents of varying polarities.

Screen fractions via high-throughput assays (e.g., LC-MS or bioassays).

Purify active fractions using preparative HPLC or column chromatography .
Validate purity via mass spectrometry and orthogonal analytical methods (e.g., UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analysis with the following steps:

Compile datasets from peer-reviewed studies, noting variables (e.g., assay type, cell lines, concentrations).

Perform statistical tests (ANOVA, regression) to identify confounding factors (e.g., batch variability, solvent effects).

Validate findings via independent replication using standardized protocols .
Example Table:

StudyBioactivity (IC50)Assay TypeCell LineReference
A12 nMEnzymaticHEK293
B48 nMCell-basedHeLa

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer: Adopt solid-phase peptide synthesis (SPPS) with iterative modifications:

Design analogs by substituting amino acid residues at key positions (e.g., hydrophobic core).

Use molecular dynamics simulations to predict conformational stability .

Validate synthetic yields via LC-MS and functional assays to correlate structural changes with bioactivity .

Methodological & Ethical Considerations

Q. How should researchers address data limitations in this compound studies (e.g., low sample availability)?

Methodological Answer: Implement miniaturized assays (e.g., microfluidics or high-content screening) to conserve material . For statistical robustness, apply Bayesian inference to small datasets or use synthetic data augmentation via machine learning models .

Q. What ethical frameworks apply to studies involving this compound in animal or human models?

Methodological Answer: Follow Institutional Animal Care and Use Committee (IACUC) or Institutional Review Board (IRB) guidelines:

Justify sample sizes via power analysis to minimize animal use .

For human studies, ensure informed consent and transparency in adverse event reporting .

Data Interpretation & Validation

Q. How can researchers differentiate between artifactual and genuine interactions of this compound in proteomic screens?

Methodological Answer: Use counter-screening strategies:

Incubate this compound with inactive mutants of target proteins.

Apply isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Cross-validate with surface plasmon resonance (SPR) for kinetic analysis .

Q. What computational tools validate the mechanistic hypotheses of this compound’s in vivo effects?

Methodological Answer: Combine systems biology modeling (e.g., COPASI) with omics

Construct metabolic networks using transcriptomic/proteomic datasets.

Simulate perturbations (e.g., this compound exposure) to predict pathway modulation .

Interdisciplinary Approaches

Q. How can chemists and biologists collaborate to optimize this compound’s therapeutic potential?

Methodological Answer: Adopt a translational workflow :

Chemists synthesize analogs with improved pharmacokinetic properties (e.g., logP, solubility).

Biologists test analogs in disease-relevant models (e.g., organoids or patient-derived cells).

Iterate using feedback from toxicity and efficacy screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.